

The Diverse Biological Activities of Diterpenoids from Isodon Species: A Technical Guide

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Compound of Interest		
Compound Name:	Effusanin B	
Cat. No.:	B12101538	Get Quote

Introduction

The genus Isodon, belonging to the Lamiaceae family, encompasses approximately 150 species primarily distributed in the tropical and subtropical regions of Asia.[1] For centuries, various Isodon species have been integral components of traditional Chinese medicine, utilized for treating a wide array of ailments including inflammation, bacterial infections, and cancer.[1] [2] The therapeutic potential of these plants is largely attributed to their rich content of diterpenoids, a class of complex chemical compounds.[3][4] This technical guide provides an in-depth overview of the biological activities of diterpenoids isolated from Isodon species, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Cytotoxic Activity

A significant number of diterpenoids from Isodon species, particularly those with an ent-kaurane skeleton, have demonstrated potent cytotoxic effects against various cancer cell lines. The presence of an α -methylene- β -hydroxycyclopentanone moiety in their structure is often associated with their antitumor activity.

Quantitative Data on Cytotoxic Activity







The following table summarizes the in vitro cytotoxic activity of selected diterpenoids from various Isodon species, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).



Compound	Isodon Species	Cancer Cell Line	IC50 (μM)	Reference
Oridonin	I. rubescens	HepG2	37.90	
Rabdocoetsin B	I. enanderianus	K562	< 0.23 (μg/mL)	
Enanderianin K	I. enanderianus	K562	0.25 (μg/mL)	
Enanderianin L	I. enanderianus	K562	0.13 (μg/mL)	
Enanderianin P	I. enanderianus	K562	0.87 (μg/mL)	
Rabdocoetsin D	I. enanderianus	K562	0.28 (μg/mL)	_
Viroxocin F	I. serra	769P	> 20	_
Compound 7	I. serra	769P	10.6 (52.66% inhibition at 20 μM)	_
Serranin A	I. serra	B16-F10	4.8	_
A375	5.2			_
A549	3.9	_		
MDA-MB-231	6.1	_		
Lasiokaurin	I. serra	B16-F10	2.5	
A375	3.1			
A549	1.8	_		
MDA-MB-231	3.5	_		
Odonicin	I. serra	B16-F10	7.5	
A375	8.9			_
A549	6.3	_		
MDA-MB-231	9.8	_		
Oridonin	I. serra	B16-F10	3.2	_



A375	4.5		
A549	2.7	_	
MDA-MB-231	5.3	_	
Isoamethinol D	I. amethystoides	HeLa	27.21
A549	21.47		

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

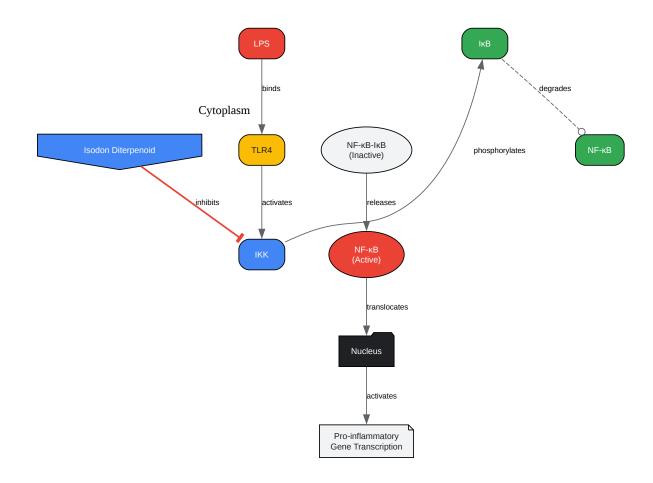
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

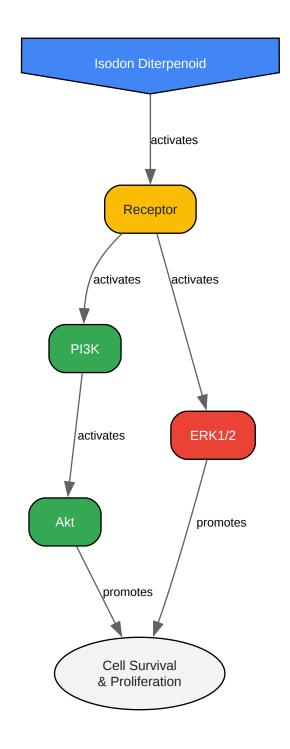
- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test diterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.











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